

A Comprehensive Technical Guide to the Physical and Chemical Properties of Carbonochloridates

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Compound of Interest

Compound Name: *Carbonochloridate*

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Carbonochloridates, commonly known as chloroformates, are a class of organic compounds characterized by the functional group $-O-C(=O)-Cl$. They are esters of chloroformic acid. The high reactivity of the acyl chloride moiety makes them valuable and versatile reagents in organic synthesis, particularly in the preparation of carbonates and carbamates. This guide provides an in-depth overview of their physical and chemical properties, experimental protocols for their key reactions, and visualizations of important chemical processes.

Physical Properties of Carbonochloridates

Carbonochloridates are typically colorless liquids with pungent, acrid odors.^[1] Their physical properties, such as boiling point and density, are influenced by the nature of the organic substituent (R group) attached to the oxygen atom. Generally, they are soluble in common organic solvents like ether, chloroform, and benzene, but they react with water.^{[2][3]} Lower molecular weight **carbonochloridates** are volatile and can be corrosive.^{[4][5]}

The following tables summarize the key physical properties of selected alkyl and aryl **carbonochloridates** for easy comparison.

Table 1: Physical Properties of Selected Alkyl **Carbonochloridates**

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ²⁰ /D)
Ethyl Chloroformate	541-41-3	C ₃ H ₅ ClO ₂	108.52	-81	93-95	1.135 (25 °C)	1.3947
1-Chloroethyl Chloroformate	50893-53-3	C ₃ H ₄ Cl ₂ O ₂	142.97	-	-	-	-

Sources: [\[5\]](#) [\[6\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#) [\[10\]](#)

Table 2: Physical Properties of Selected Aryl Carbonochloridates

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ²⁰ /D)
Phenyl Chloroformate	1885-14-9	C ₇ H ₅ ClO ₂	156.57	-28	74-75 (13 mmHg)	1.248 (25 °C)	1.511

Sources: [\[11\]](#) [\[12\]](#) [\[13\]](#) [\[14\]](#)

Chemical Properties and Reactivity

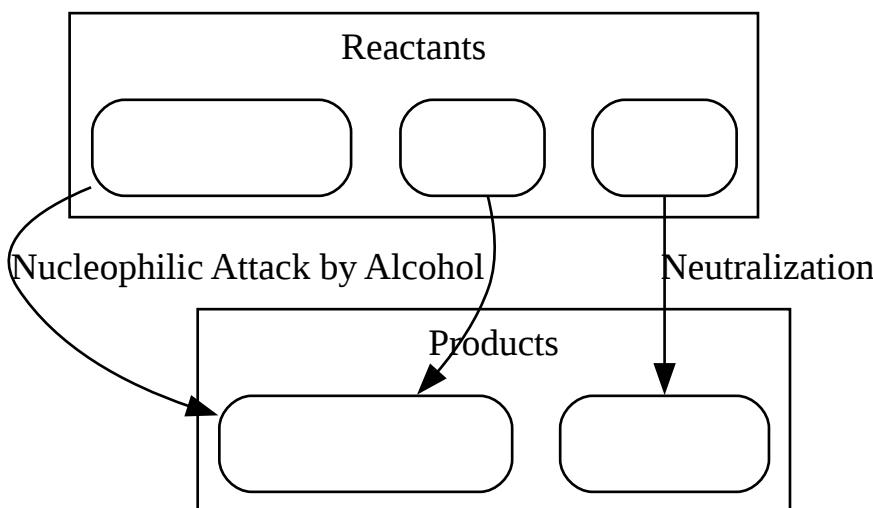
The chemistry of **carbonochloridates** is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This high reactivity is due to the presence of two electron-withdrawing groups: the chlorine atom and the oxygen atom.[\[15\]](#) The primary reactions of **carbonochloridates** involve nucleophilic acyl substitution, where the chloride ion acts as a good leaving group.

Hydrolysis

Carbonochloridates react vigorously with water to form the corresponding alcohol or phenol, carbon dioxide, and hydrochloric acid.[2][3] This reaction is a key consideration when handling and storing these compounds, as exposure to moisture will lead to their decomposition. The hydrolysis mechanism can vary depending on the structure of the **carbonochloridate** and the reaction conditions, potentially proceeding through an S_N1 , S_N2 , or even a third-order mechanism involving a second water molecule as a general base catalyst.[16][17][18]

Reaction with Alcohols (Formation of Carbonates)

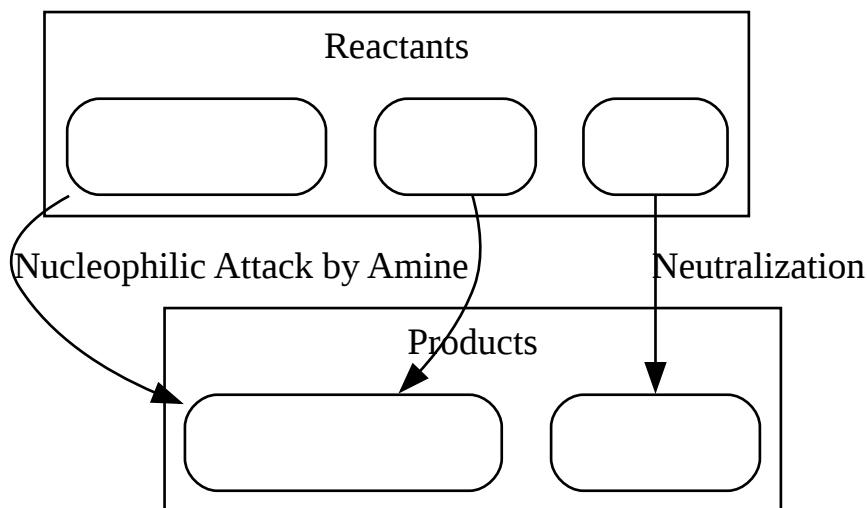
Carbonochloridates react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form carbonate esters. The base is necessary to neutralize the hydrochloric acid byproduct.



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Reaction with Amines (Formation of Carbamates)

The reaction of **carbonochloridates** with primary or secondary amines yields carbamates. This is a widely used method for the synthesis of this important functional group, which is present in many pharmaceuticals and agrochemicals. Similar to carbonate formation, a base is typically required to scavenge the HCl produced.



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Experimental Protocols

Detailed methodologies for key reactions involving **carbonochloridates** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Phenyl Carbamate from Phenyl Chloroformate

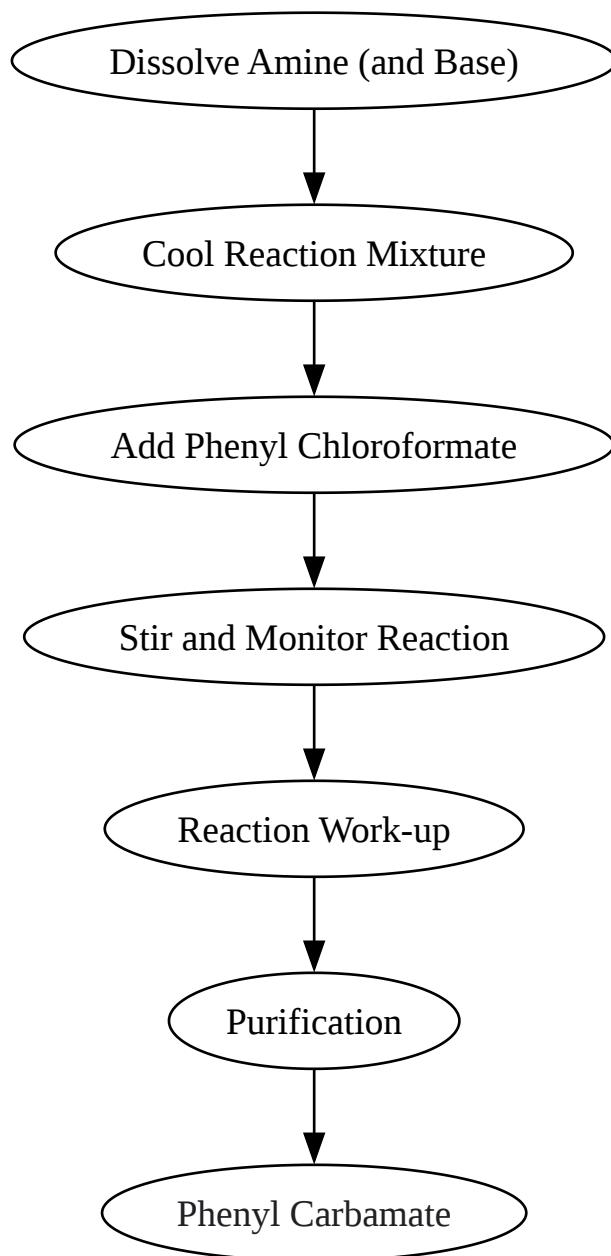
This protocol describes a general procedure for the synthesis of a phenyl carbamate from an amine and phenyl chloroformate.[\[19\]](#)

Materials:

- Amine (1.0 equiv)
- Phenyl Chloroformate (1.1 equiv)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine, or an aqueous solution of NaHCO_3 or NaOH) (1.0-1.2 equiv, if needed)

Procedure:

- Dissolve the amine and, if necessary, the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
- Add phenyl chloroformate dropwise to the stirred amine solution. If the chloroformate is a solid, it can be dissolved in a small amount of the reaction solvent before addition.
- Allow the reaction to stir at the chosen temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.
- Upon completion, work up the reaction mixture. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired phenyl carbamate.



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Synthesis of an Ester via Mixed Anhydride Formation

This protocol outlines the esterification of a carboxylic acid using an alkyl chloroformate to form a mixed anhydride intermediate.[20]

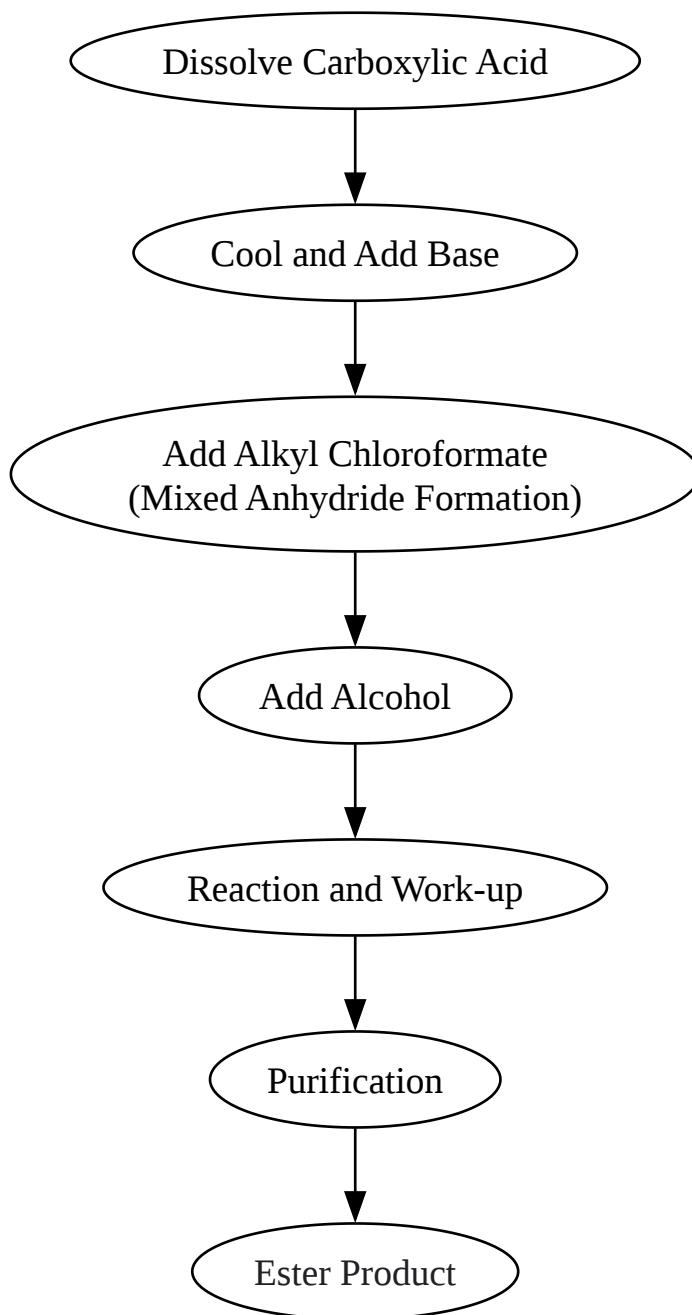
Materials:

- Carboxylic Acid

- Alkyl Chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate)
- Tertiary Amine (e.g., pyridine or triethylamine)
- Alcohol
- Anhydrous Solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

- Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to a low temperature (e.g., 0 °C or -15 °C).
- Add the tertiary amine to the solution.
- Slowly add the alkyl chloroformate to the reaction mixture to form the mixed anhydride.
- After a short period to allow for anhydride formation, add the alcohol to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other suitable method).
- Work up the reaction by washing with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials.
- Dry the organic layer and concentrate to obtain the crude ester.
- Purify the ester by column chromatography, distillation, or recrystallization.



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Spectroscopic Characterization

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a **carbonochloride** is the strong absorption band corresponding to the carbonyl (C=O) stretch. This band typically appears in

the range of 1760-1800 cm⁻¹. The exact position of this band can be influenced by the electronic properties of the 'R' group.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton signals in the ¹H NMR spectrum of a **carbonochloride** will depend on the structure of the R group. For example, in ethyl chloroformate, one would expect to see a triplet for the methyl protons and a quartet for the methylene protons.[22]
- ¹³C NMR: The carbonyl carbon of a **carbonochloride** typically resonates in the downfield region of the ¹³C NMR spectrum, often between 145 and 160 ppm.

Safety and Handling

Carbonochlorides are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive, toxic by inhalation, and can cause severe burns to the skin and eyes.[23][24] Due to their reactivity with water, they should be stored in a cool, dry place away from moisture.[25] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with these compounds.[26] In case of exposure, immediate medical attention is necessary.[27]

Toxicological Information

Carbonochlorides are generally toxic and can cause significant harm upon exposure. Acute inhalation can lead to respiratory irritation and pulmonary edema.[3] For example, the 1-hour LC50 for ethyl chloroformate in rats is reported to be between 0.84 and 0.89 mg/L.[28] Oral toxicity is also a concern, with the oral LD50 of ethyl chloroformate in rats ranging from 205 to 614 mg/kg.[28] Given their hazardous nature, it is crucial to minimize exposure and handle these compounds with extreme care.[29][30][31]

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